Desoxycarbadox-D3
CAS No.: 1448350-02-4
Cat. No.: VC0144588
Molecular Formula: C11H10N4O2
Molecular Weight: 233.245
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448350-02-4 |
|---|---|
| Molecular Formula | C11H10N4O2 |
| Molecular Weight | 233.245 |
| IUPAC Name | trideuteriomethyl N-[(E)-quinoxalin-2-ylmethylideneamino]carbamate |
| Standard InChI | InChI=1S/C11H10N4O2/c1-17-11(16)15-13-7-8-6-12-9-4-2-3-5-10(9)14-8/h2-7H,1H3,(H,15,16)/b13-7+/i1D3 |
| Standard InChI Key | SOEMFPLGOUBPJQ-QQAPZFQVSA-N |
| SMILES | COC(=O)NN=CC1=NC2=CC=CC=C2N=C1 |
Introduction
Chemical Structure and Properties
Molecular Identification
Desoxycarbadox-D3 is characterized by specific molecular identifiers that distinguish it in analytical databases and research literature. The compound is identified by the CAS number 1448350-02-4 and possesses the chemical name trideuteriomethyl N-[(E)-quinoxalin-2-ylmethylideneamino]carbamate . It serves as the deuterium-labeled analog of Desoxycarbadox, which itself is a metabolite of the antibiotic compound Carbadox .
Table 1: Molecular Identification Parameters of Desoxycarbadox-D3
| Parameter | Value |
|---|---|
| CAS Number | 1448350-02-4 |
| Molecular Formula | C11H7D3N4O2 |
| Molecular Weight | 233.24 g/mol |
| Chemical Name | Trideuteriomethyl N-[(E)-quinoxalin-2-ylmethylideneamino]carbamate |
| Catalog Identifiers | HY-136428S, DA-62798 |
Physical and Chemical Properties
Desoxycarbadox-D3 exhibits distinctive physical and chemical characteristics that are important for its storage, handling, and application in analytical procedures. According to certificate of analysis documentation, the compound appears as a white to off-white solid with exceptionally high purity .
The physical state and appearance of Desoxycarbadox-D3 make it suitable for precise analytical applications, while its stability parameters define the conditions under which it should be stored and utilized for optimal performance. The compound requires specific storage conditions to maintain its integrity and analytical utility .
Table 2: Physical and Chemical Properties of Desoxycarbadox-D3
| Property | Value |
|---|---|
| Physical Appearance | White to off-white solid |
| Purity (HPLC) | 99.78% |
| Isotopic Enrichment | 99.8% |
| Recommended Storage Temperature | 4°C (sealed, away from moisture and light) |
| Storage in Solvent | -80°C (6 months); -20°C (1 month) |
Structural Characteristics
The structural foundation of Desoxycarbadox-D3 consists of a quinoxaline ring system with a methylideneamino carbamate group. The key distinguishing feature of this compound compared to standard Desoxycarbadox is the incorporation of three deuterium atoms in place of hydrogen atoms in the methyl group of the carbamate moiety . This strategic deuteration provides the compound with unique analytical properties while maintaining the core chemical reactivity profile of the parent compound.
The deuterium atoms in Desoxycarbadox-D3 provide a mass shift of +3 atomic mass units compared to non-deuterated Desoxycarbadox, allowing for precise differentiation between the two forms during analytical procedures such as mass spectrometry. This property makes Desoxycarbadox-D3 especially valuable as an internal standard for quantitative analysis .
Synthesis and Production
Quality Control Parameters
The production of Desoxycarbadox-D3 is subject to rigorous quality control measures to ensure consistent performance in analytical applications. According to the certificate of analysis from a commercial supplier, the compound undergoes thorough analytical testing to verify its identity, purity, and isotopic enrichment before distribution .
Table 3: Quality Control Parameters for Commercial Desoxycarbadox-D3
| Parameter | Testing Method | Specification | Result |
|---|---|---|---|
| Appearance | Visual inspection | White to off-white solid | Complies |
| Purity | HPLC | ≥95% | 99.78% |
| Isotopic Enrichment | Mass Spectrometry | ≥99% | 99.8% |
| Identity | Spectroscopic methods | Consistent with structure | Complies |
These stringent quality control measures ensure that researchers and analytical laboratories receive a product of consistent quality suitable for precise analytical applications in regulatory testing and research contexts .
Relation to Parent Compounds
Desoxycarbadox
Desoxycarbadox-D3 is the deuterated analog of Desoxycarbadox, which itself has significant relevance in food safety and veterinary medicine. Desoxycarbadox is a major metabolite of Carbadox, a quinoxaline-di-N-oxide antibiotic compound previously used as a growth promoter in livestock, particularly swine .
The non-deuterated Desoxycarbadox has been the subject of toxicological investigations, with studies indicating potential carcinogenic effects. Two-year dietary studies in Charles River C-D rats showed that Desoxycarbadox was associated with mammary tumors in females and liver tumors, hemangiomas, and subcutaneous fibromas in males and females combined . Additional 10-month dietary studies in rats also demonstrated liver tumors in both males and females, as evaluated by pairwise comparison .
Carbadox
Carbadox is the parent compound from which Desoxycarbadox is derived as a metabolite. It is a quinoxaline-di-N-oxide antibiotic compound with the deuterated version (Carbadox-d3) having a molecular formula of C11H7D3N4O4 and a molecular weight of 265.24 g/mol . Understanding the relationship between Carbadox and its metabolites, including Desoxycarbadox, is essential for comprehensive residue monitoring and food safety assessment.
Research has shown that Carbadox has both temporary and lasting effects on the swine gut microbiota, as documented by Looft et al. in their 2014 publication in Frontiers in Microbiology . This highlights the importance of monitoring both the parent compound and its metabolites, including Desoxycarbadox, in veterinary applications and food safety contexts.
Metabolic Pathway
The metabolic pathway connecting Carbadox and Desoxycarbadox involves the reduction of the N-oxide groups in the quinoxaline ring system. Desoxycarbadox represents a reduced form of Carbadox, formed through metabolic processes in animals treated with the parent compound. The deuterated versions of both compounds (Carbadox-d3 and Desoxycarbadox-D3) maintain this metabolic relationship but contain three deuterium atoms in their structures .
Table 4: Comparison of Related Quinoxaline Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Desoxycarbadox-D3 | C11H7D3N4O2 | 233.24 | Deuterated methyl group, quinoxaline without N-oxides |
| Desoxycarbadox | C11H10N4O2 | 230.22 | Quinoxaline without N-oxides |
| Carbadox-d3 | C11H7D3N4O4 | 265.24 | Deuterated methyl group, quinoxaline with N-oxides |
| Carbadox | C11H10N4O4 | 262.22 | Quinoxaline with N-oxides |
This metabolic relationship makes Desoxycarbadox-D3 particularly valuable in monitoring studies aimed at tracking the presence and transformation of these compounds in biological systems and food products.
Applications and Uses
Analytical Applications
Desoxycarbadox-D3 serves as an essential analytical reference standard in various laboratory applications, particularly in the field of residue analysis. The compound's primary use is as an internal standard in quantitative analysis methods, where its deuterium labeling provides a distinct mass signature that can be differentiated from the non-deuterated analyte while exhibiting nearly identical chemical behavior .
This deuterated standard is particularly valuable in mass spectrometry-based analytical methods, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). These techniques are commonly employed in food safety testing, environmental monitoring, and pharmaceutical quality control where precise quantification of Desoxycarbadox is required .
Research Applications
Beyond its utility as an analytical standard, Desoxycarbadox-D3 has research applications in metabolic studies and pharmacokinetic investigations. The deuterium labeling allows researchers to track the movement, transformation, and clearance of the compound in biological systems with high precision .
Desoxycarbadox-D3 falls into the broader category of isotope-labeled compounds that are increasingly utilized in pharmaceutical research to understand drug metabolism and disposition. The strategic incorporation of deuterium atoms offers advantages for tracing metabolic pathways and identifying metabolites in complex biological matrices .
Pharmacokinetic Studies
The deuteration in Desoxycarbadox-D3 has potential implications for pharmacokinetic investigations beyond merely serving as an analytical tool. Research has shown that deuteration can affect the pharmacokinetic and metabolic profiles of drugs by influencing bond-breaking processes involving the labeled positions .
The "deuterium isotope effect" can result in altered metabolic stability, potentially leading to different pharmacokinetic behavior compared to non-deuterated counterparts. While this effect is primarily exploited in deuterated drug development, it may also provide valuable insights when studying the metabolism of quinoxaline compounds like Desoxycarbadox and Carbadox .
Comparative Analysis
Deuterated vs Non-deuterated Forms
The primary distinction between Desoxycarbadox-D3 and standard Desoxycarbadox lies in the substitution of three hydrogen atoms with deuterium atoms in the methyl group of the carbamate moiety. This structural modification results in several analytical advantages while maintaining largely identical chemical behavior .
Table 5: Comparison of Deuterated and Non-deuterated Desoxycarbadox
| Characteristic | Desoxycarbadox-D3 | Desoxycarbadox |
|---|---|---|
| Molecular Weight | 233.24 g/mol | 230.22 g/mol |
| Mass Difference | +3 amu | Reference |
| Chemical Behavior | Nearly identical to non-deuterated form | Reference |
| Chromatographic Retention | Slightly different due to isotope effects | Reference |
| Primary Application | Analytical standard | Metabolite monitoring |
The mass difference of 3 atomic mass units between the deuterated and non-deuterated forms enables clear differentiation in mass spectrometric analysis, making Desoxycarbadox-D3 an ideal internal standard for quantitative determination of Desoxycarbadox in various matrices .
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